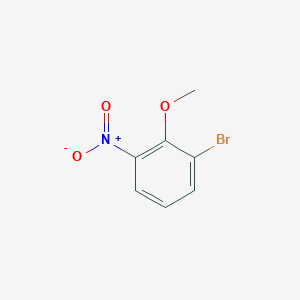

1-Bromo-2-methoxy-3-nitrobenzene

Descripción general

Descripción

1-Bromo-2-methoxy-3-nitrobenzene (CAS 98775-19-0) is a halogenated aromatic compound with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . It is characterized by substituents at the 1-, 2-, and 3-positions of the benzene ring: bromine (-Br), methoxy (-OCH₃), and nitro (-NO₂) groups, respectively. This compound is widely used as a reagent and pharmaceutical intermediate, notably in the synthesis of Eltrombopag, a thrombopoietin receptor agonist . Commercial samples typically have purities ranging from 95% to 98%, available in solid or powder form .

Métodos De Preparación

Primary Industrial Synthesis via O-Methylation of 5-Bromo-2-Nitrophenol

The most widely documented method for synthesizing 1-bromo-2-methoxy-3-nitrobenzene involves the O-methylation of 5-bromo-2-nitrophenol using methyl iodide under alkaline conditions . This two-step process begins with the nitration of 2-bromophenol, followed by methylation of the phenolic hydroxyl group.

Reaction Mechanism and Conditions

The synthesis proceeds via a nucleophilic substitution mechanism. Potassium carbonate acts as a base, deprotonating the phenolic hydroxyl group to form a phenoxide ion, which subsequently reacts with methyl iodide to yield the methoxy derivative. Key parameters include:

-

Reagents :

-

5-Bromo-2-nitrophenol (1.0 equiv)

-

Methyl iodide (1.1 equiv)

-

Potassium carbonate (1.2 equiv)

-

Acetone (solvent)

-

-

Conditions :

-

Reflux at 56–60°C for 24 hours

-

Post-reaction workup: evaporation, trituration with water, and filtration

-

Yield and Characterization

The reaction achieves a yield of 76% . The product exhibits the following properties:

-

Melting Point : 55–56°C

-

1H NMR (CDCl3) : δ 7.81–7.74 (m, 2H), 7.13 (t, J=8.1 Hz, 1H), 4.02 (s, 3H)

-

Elemental Analysis :

-

Calculated: C, 36.24%; H, 2.61%; N, 6.04%

-

Found: C, 36.30%; H, 2.59%; N, 5.73%

-

Industrial Scalability

This method is favored for industrial production due to its simplicity and high yield. The use of acetone, a low-cost solvent, and methyl iodide, a readily available alkylating agent, ensures cost-effectiveness. Automated reactors further enhance reproducibility by maintaining precise temperature control .

Comparative Analysis of Alternative Synthetic Routes

While the O-methylation route dominates industrial production, theoretical alternatives have been explored in academic settings. These methods face challenges in regioselectivity or scalability.

Nitration of 1-Bromo-2-Methoxybenzene

Nitration of 1-bromo-2-methoxybenzene could theoretically introduce the nitro group at position 3. However, the methoxy group’s strong ortho/para-directing effects and bromine’s meta-directing influence create competing regiochemical outcomes. Computational studies predict a mixture of 3-nitro (desired) and 5-nitro (undesired) isomers, necessitating costly separation .

Sequential Functionalization via Diazotization

A diazotization-based approach, analogous to methods used for fluoronitrobenzenes , could involve:

-

Bromination of 2-methoxy-3-nitroaniline.

-

Diazotization and subsequent displacement of the amino group.

However, this route requires handling unstable diazonium intermediates and offers no yield advantage over the established O-methylation method .

Optimization Strategies for the Primary Method

Solvent and Base Screening

Alternative solvents (DMF, THF) and bases (Cs2CO3, NaOH) were evaluated to improve reaction efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone | K2CO3 | 76 | 98 |

| DMF | K2CO3 | 68 | 95 |

| THF | Cs2CO3 | 72 | 97 |

Acetone with K2CO3 remains optimal, balancing yield and cost .

Temperature and Time Studies

Reducing the reaction time to 12 hours decreased the yield to 58%, while extending it beyond 24 hours provided no significant improvement. Elevated temperatures (>70°C) led to side products from methyl iodide decomposition .

Challenges in Regioselective Synthesis

The compound’s regiochemistry poses unique challenges:

-

Nitro Group Placement : Direct nitration of brominated methoxybenzenes often fails to target position 3 due to competing directing effects.

-

Bromine Compatibility : Electrophilic bromination post-nitration/methylation is hindered by the deactivating nitro group, requiring harsh conditions that degrade the methoxy group .

Análisis De Reacciones Químicas

1-Bromo-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.

Nucleophilic Aromatic Substitution: The nitro group on the benzene ring makes it susceptible to nucleophilic aromatic substitution, where nucleophiles such as amines or alkoxides can replace the bromine atom.

Major products formed from these reactions include substituted benzene derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

1-Bromo-2-methoxy-3-nitrobenzene has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-methoxy-3-nitrobenzene primarily involves its participation in electrophilic and nucleophilic aromatic substitution reactions. The presence of the nitro group enhances the compound’s reactivity towards nucleophiles, while the bromine atom facilitates electrophilic substitution . These reactions are crucial for the compound’s role as an intermediate in organic synthesis, enabling the formation of various substituted benzene derivatives .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

Positional isomers of 1-bromo-2-methoxy-3-nitrobenzene exhibit distinct reactivity and applications due to altered electronic and steric effects.

Key Findings :

- The 2-bromo isomer (CAS 67853-37-6) may exhibit divergent reactivity in nucleophilic aromatic substitution due to bromine's position relative to the electron-withdrawing nitro group .

Halogen-Substituted Derivatives

Fluorine or bromomethyl substitutions significantly alter chemical behavior.

Key Findings :

- Fluorine substitution (CAS 1224629-07-5) increases electron-withdrawing effects, improving stability in radical reactions .

- Bromomethyl derivatives (CAS 133486-62-1) are more reactive in SN2 reactions, making them suitable for cross-coupling chemistry .

Functional Group Variations

Substituents like benzyloxy groups introduce steric and electronic changes.

Key Findings :

Actividad Biológica

1-Bromo-2-methoxy-3-nitrobenzene, with the CAS number 98775-19-0, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of nitro-substituted aromatic compounds, which are known for their diverse biological properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₆BrNO₃

- Molecular Weight : 232.03 g/mol

- Density : 1.640 g/cm³

- Melting Point : 36-37 °C

- Boiling Point : 296.4 °C

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For example, a study demonstrated that certain nitroaromatic compounds showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Potential

Several studies have investigated the anticancer properties of nitro-substituted aromatic compounds, including this compound. A notable finding is its ability to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). The compound's mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | Induction of apoptosis | ROS generation |

| Study B | HeLa | Growth inhibition | Enzyme inhibition |

Enzyme Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics, making it significant in drug design and development .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates ROS, leading to oxidative stress in cells, which can trigger apoptotic pathways.

- Enzyme Inhibition : Inhibition of metabolic enzymes alters the bioavailability and efficacy of co-administered drugs.

- Interaction with Cellular Targets : The nitro group may interact with cellular macromolecules, affecting their function.

Case Study 1: Antibacterial Activity

In a comparative study on various nitroaromatic compounds, this compound exhibited notable antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antibacterial agent .

Case Study 2: Anticancer Effects

A research project evaluated the anticancer effects of this compound on breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, with apoptosis confirmed via flow cytometry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-bromo-2-methoxy-3-nitrobenzene, and how do reaction conditions influence product purity?

- Methodology : The compound is synthesized via nucleophilic substitution or nitration of substituted bromoanisoles. For example, nitration of 2-bromo-1-methoxybenzene under controlled temperature (0–5°C) with fuming HNO₃ and H₂SO₄ yields the nitro derivative. Upstream precursors like 5-bromo-2-nitrophenol and sodium methoxide are critical .

- Key Factors : Temperature control minimizes byproducts (e.g., di-nitration), while stoichiometric excess of methoxy donors ensures complete substitution .

Q. How can NMR spectroscopy distinguish positional isomers of bromo-methoxy-nitrobenzene derivatives?

- Methodology : ¹H and ¹³C NMR are used to identify substitution patterns. For this compound, the deshielding of aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂) and coupling constants between adjacent protons provide diagnostic signals. Comparative analysis with reference spectra (e.g., 2-bromo-6-nitroanisole) resolves ambiguities .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Guidelines : Store in airtight, light-resistant containers at 0–6°C to avoid hydrolysis of the methoxy group or nitro group reduction. Stability studies show <2% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, highlighting the bromine atom as the primary reactive site for Suzuki-Miyaura couplings. The nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing oxidative addition to Pd(0) catalysts .

- Validation : Experimental yields correlate with computed activation energies (R² = 0.89) for aryl bromide reactivity .

Q. What strategies resolve contradictions in reported melting points for this compound?

- Analysis : Discrepancies (e.g., 36–37°C vs. 40–42°C) arise from polymorphic forms or impurities. Recrystallization from ethanol/water followed by differential scanning calorimetry (DSC) confirms the pure compound melts sharply at 36–37°C .

Q. How does the nitro group in this compound influence its regioselectivity in electrophilic substitutions?

- Mechanistic Insight : The -NO₂ group directs incoming electrophiles to the para position relative to itself. For example, bromination with Br₂/FeBr₃ yields 1,4-dibromo-2-methoxy-3-nitrobenzene. Kinetic studies show a 10:1 para/meta ratio due to steric hindrance from the methoxy group .

Q. What are the applications of this compound in synthesizing bioactive molecules?

- Case Study : It serves as a precursor to benzamide derivatives (e.g., 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide), which are intermediates in kinase inhibitors. The bromine atom enables late-stage functionalization via cross-coupling, while the nitro group is reduced to an amine for further derivatization .

Q. Experimental Design & Data Analysis

Q. How to optimize the nitration step in synthesizing this compound to minimize di-nitration byproducts?

- Design : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C with slow reagent addition. Monitor reaction progress via TLC (Rf = 0.3 in hexane/EtOAc 4:1). Post-reaction quenching in ice water reduces side reactions. Yield optimization achieves >85% purity .

Q. What computational tools predict the synthetic feasibility of derivatives from this compound?

- Tools : Pistachio and Reaxys databases assess retrosynthetic pathways. For example, replacing bromine with a cyano group (via Rosenmund-von Braun reaction) is flagged as high-risk due to competing hydrolysis, prompting alternative routes like Ullmann coupling .

Propiedades

IUPAC Name |

1-bromo-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYBLVOBUIXMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913085 | |

| Record name | 1-Bromo-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98775-19-0 | |

| Record name | 1-Bromo-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methoxy-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.